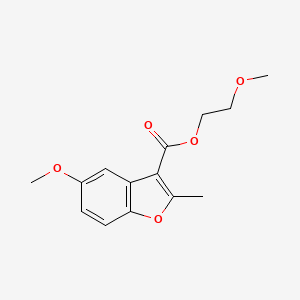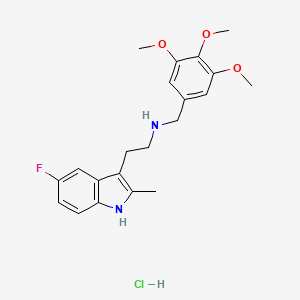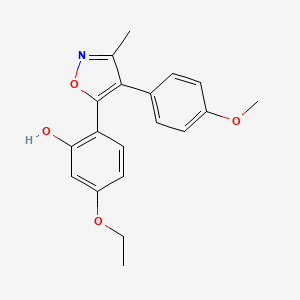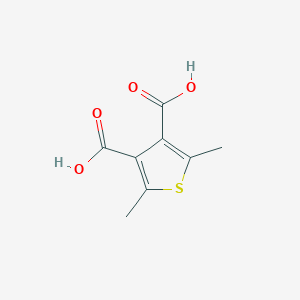![molecular formula C19H23N3O5S2 B2531732 4-[シクロペンチル(メチル)スルファモイル]-N-(4-スルファモイルフェニル)ベンザミド CAS No. 899982-73-1](/img/structure/B2531732.png)
4-[シクロペンチル(メチル)スルファモイル]-N-(4-スルファモイルフェニル)ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide is a sulfamoyl benzamide derivative, which is a class of compounds known for their biological activities. While the specific compound is not directly studied in the provided papers, similar sulfamoyl benzamide derivatives have been synthesized and evaluated for various biological activities, including as inhibitors for glycine transporter-1 and h-NTPDases, which are involved in physiological and pathological functions such as thrombosis, diabetes, inflammation, and cancer .
Synthesis Analysis
The synthesis of sulfamoyl benzamide derivatives typically involves the reaction of sulfonyl chlorides with amines or the coupling of chlorosulfonylbenzoic acid with biologically relevant substituents. For instance, sulfonamides have been synthesized in aqueous medium from chlorosulfonylbenzoic acid, while carboxamides have been synthesized using carbodiimide coupling . These methods could potentially be applied to the synthesis of 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide, with appropriate modifications to incorporate the cyclopentyl and methyl groups.
Molecular Structure Analysis
The molecular structure of sulfamoyl benzamide derivatives can be characterized using various spectroscopic techniques such as FTIR, NMR, and X-ray diffraction. Density Functional Theory (DFT) is often used to calculate the molecular geometry, vibrational frequencies, and to compare with experimental data. For example, the molecular structure of a related compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, was elucidated using these methods, and its stability was analyzed using natural bond orbital (NBO) analysis .
Chemical Reactions Analysis
Sulfamoyl benzamide derivatives can participate in various chemical reactions due to their functional groups. The reactivity nature of these molecules can be characterized by local reactivity descriptors and frontier molecular orbital analysis. The electronic properties such as HOMO-LUMO energies can indicate the potential for charge transfer within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfamoyl benzamide derivatives can be influenced by their molecular structure. The thermal stability can be assessed through thermal analysis, and the electronic properties can be studied using UV-Vis spectroscopy and molecular electrostatic potential (MEP) maps. These properties are crucial for understanding the behavior of the compounds in different environments and their interactions with biological targets .
Relevant Case Studies
Case studies involving sulfamoyl benzamide derivatives have demonstrated their potential as selective inhibitors for various targets. For instance, certain derivatives have shown in vivo activity in rodent models and have been identified as potent inhibitors of h-NTPDases, with IC50 values in the sub-micromolar range. Molecular docking studies have further revealed significant interactions with amino acids of the target proteins, suggesting a strong binding affinity and specificity .
科学的研究の応用
SARS-CoV-2 プロテアーゼ阻害
2019 年コロナウイルス病 (COVID-19) のパンデミックは、効果的な抗ウイルス薬の必要性を浮き彫りにしました。SARS-CoV-2 メインプロテアーゼ (Mpro) 酵素は、ウイルス複製において重要な役割を果たします。 最近の研究では、新規なスピロ-N-(4-スルファモイルフェニル)-2-カルボキサミド誘導体が合成され、SARS-CoV-2 Mpro 酵素への有望な結合親和性を示しました 。これらの化合物は、COVID-19 薬開発の潜在的な候補となる可能性があります。
ボロン酸誘導体
この化合物にスルファモイル基が存在することは、ホウ素ベースの薬剤設計における潜在的な用途を示唆しています。ボロン酸とそのエステルは、薬物送達や中性子捕捉療法に使用されます。 この化合物の水における安定性と反応性を調査することで、このような用途への適合性に関する洞察を得ることができます .
特性
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-22(16-4-2-3-5-16)29(26,27)18-10-6-14(7-11-18)19(23)21-15-8-12-17(13-9-15)28(20,24)25/h6-13,16H,2-5H2,1H3,(H,21,23)(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBGYAVTVDPRJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2531650.png)





![N-(tert-butyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2531661.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B2531665.png)
![(E)-1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2531667.png)
![1-[(2-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2531668.png)

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2531670.png)
